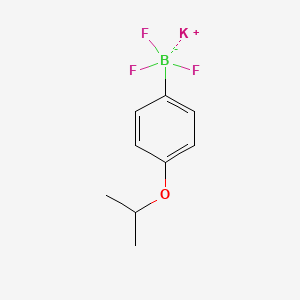
Potassium trifluoro(4-isopropoxyphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide is a specialized organoboron compound. It is known for its stability under various conditions, making it a valuable reagent in synthetic chemistry. This compound is particularly noted for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide typically involves the reaction of 4-(propan-2-yloxy)phenylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using crystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, borane derivatives, and substituted boron compounds. These products are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide exerts its effects involves the formation of a boronate complex. This complex can undergo various transformations, including oxidative addition and reductive elimination, which are key steps in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[(propan-2-yloxy)methyl]boranuide
- Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide
Uniqueness
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide is unique due to its stability under oxidative conditions and its ability to form stable boronate complexes. This makes it a preferred reagent in cross-coupling reactions compared to other boronic acids and esters, which may be less stable or more difficult to purify.
Propriétés
Formule moléculaire |
C9H11BF3KO |
|---|---|
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-propan-2-yloxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
Clé InChI |
RMHFNJHOFORRAD-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)OC(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















